Methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate is a chemical compound classified as an amino acid derivative. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly utilized in organic synthesis to shield amine functionalities during various chemical reactions. The presence of this protecting group enhances the compound's stability and reactivity, making it valuable in peptide synthesis and other organic transformations.
Methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate belongs to the category of amino acid derivatives. Its structure includes a cyclobutane ring, a carboxylate group, and a hydroxyl group, which contribute to its unique chemical properties.
The synthesis of methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate typically involves the protection of an amino group using di-tert-butyl dicarbonate (Boc2O). This reaction is generally performed in the presence of a base like triethylamine within an organic solvent such as dichloromethane at room temperature.
The molecular formula of methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate is CHN O, with a molecular weight of approximately 245.27 g/mol. The compound features:
The structural representation can be visualized through its InChI key, which is COSQCBGGUXHPQO-UHFFFAOYSA-N .
Methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate can participate in various chemical reactions typical for amino acid derivatives, including:
These reactions are crucial for synthesizing peptides and complex organic molecules, leveraging the stability provided by the Boc protecting group during multi-step synthetic pathways .
The mechanism of action for methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate primarily revolves around its reactivity as a building block in peptide synthesis:
This sequence allows for the construction of peptides with specific sequences and functionalities necessary for biological activity .
Methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate has several scientific applications:
This compound exemplifies the versatility of Boc-protected amino acids in both academic research and industrial applications, highlighting its importance in modern organic synthesis.
Methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate represents a sophisticated chiral building block designed for complex organic synthesis. This multifunctional molecule integrates a strained cyclobutane scaffold with orthogonal protecting groups (Boc and methyl ester) and a polar hydroxy handle, enabling precise stereochemical control and diverse derivatization pathways. Its structural complexity arises from the juxtaposition of steric strain, hydrogen-bonding capabilities, and stereodefined functional groups, making it invaluable for constructing bioactive molecules with defined three-dimensional architectures. The compound exemplifies modern strategies in medicinal chemistry that leverage ring strain and functional group diversity to achieve enhanced target specificity and metabolic stability.
The strategic use of strained ring systems in asymmetric synthesis dates to the late 20th century, when chemists began exploiting the unique stereoelectronic properties of cyclobutanes to control enantioselective transformations. Unlike their larger cycloalkane counterparts, cyclobutanes possess significant angle strain (approximately 160 kJ/mol) that rigidifies their conformation and creates distinct stereochemical environments [6]. This inherent rigidity provides exceptional stereocontrol in reactions where flexible auxiliaries fail, particularly in transition metal-catalyzed processes. The title compound's evolution reflects decades of research into strained chiral auxiliaries, where its 1,3-disubstitution pattern creates an optimal spatial arrangement for inducing chirality in synthetic intermediates.
Table 1: Evolution of Cyclobutane-Based Chiral Auxiliaries
Compound Class | Key Structural Features | Catalytic Applications | Representative Compound |
---|---|---|---|
1,1-Disubstituted | Geminal carboxylic acid/amino groups | Peptide coupling, Pd-catalyzed cross-coupling | 1-(((tert-butoxycarbonyl)amino)methyl)-3-hydroxycyclobutane-1-carboxylic acid [1] |
1,2-Disubstituted | Vicinal stereocenters | Asymmetric alkylation, hydrogenation | Methyl trans-1-Boc-amino-3-(cyanomethyl)cyclobutane-1-carboxylate [5] |
1,3-Disubstituted | Distal functional groups | Ring-opening metathesis, biocatalysis | tert-Butyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxycyclobutane-1-carboxylate [2] |
The synthesis of such strained systems historically presented formidable challenges due to the kinetic instability of four-membered rings under harsh conditions. Modern approaches leverage transition metal catalysis (particularly palladium and iridium complexes) to construct these scaffolds under mild conditions [6] [7]. For instance, the patent WO2012120025A1 details a palladium-catalyzed hydrogenolysis process for synthesizing protected 1-amino-3-hydroxycyclobutane-1-carboxylic acid derivatives—key precursors to compounds like our title molecule [6]. These methods overcome traditional limitations in cyclobutane functionalization, enabling precise installation of stereocenters adjacent to the ring system.
Boc-protected aminocyclobutane carboxylates serve as privileged scaffolds for designing peptide mimetics with enhanced pharmacological properties. The title compound’s conformational restriction imposes well-defined torsion angles (φ and ψ) on adjacent peptide bonds, effectively pre-organizing the molecule for target binding. This contrasts with flexible linear peptides that adopt multiple conformations in solution. The cyclobutane’s small ring size (bond angles ~90°) creates bond angle compression that mimics twisted peptide geometries inaccessible to larger rings, providing unique vectors for interacting with flat binding sites like enzyme clefts [1] [6].
The Boc group serves dual roles beyond amine protection: It introduces substantial tertiary bulk that shields one face of the molecule, and its carbonyl oxygen participates in key hydrogen-bonding interactions that stabilize specific conformations. This is exemplified in the crystal structure of the closely related compound 1-(((tert-butoxycarbonyl)amino)methyl)-3-hydroxycyclobutane-1-carboxylic acid, where the Boc carbonyl forms intramolecular H-bonds with the hydroxy group [1]. Such interactions rigidify the molecule into bioactive conformations resembling β-turn secondary structures—a critical recognition motif in peptide-protein interactions.
Table 2: Cyclobutane Derivatives as Peptide Mimetics
Scaffold Type | Backbone Geometry | Mimicked Peptide Motif | Structural Advantages |
---|---|---|---|
Cyclobutane-1,1-dicarboxylate | Fully substituted C1 | Proline analogs | Restricted ψ angle; prevents cis-trans isomerization |
1-Amino-3-hydroxycyclobutane-1-carboxylate | Adjacent quaternary centers | β-Turn nucleators | Dual H-bond donors/acceptors; fixed side chain orientation |
Cyclohexane-based | Chair conformation | D-Phe/Gly motifs | Greater lipophilicity but reduced ring strain [4] |
Cyclopentane-based | Envelope conformation | Proline analogs | Reduced angle strain versus cyclobutane [3] |
The methyl ester moiety provides a handle for stepwise derivatization, allowing chemoselective hydrolysis or reduction after peptide assembly. This capability is critical when incorporating the scaffold into complex peptidomimetics like protease inhibitors or receptor agonists. The hydroxy group further diversifies functionality, serving as a site for glycosylation, phosphorylation, or ether formation to modulate solubility and target engagement. These features make the title compound superior to larger-ring analogs (e.g., methyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate [4]) when tight binding to shallow protein surfaces is required.
The strategic selection of carbocyclic scaffolds profoundly influences drug disposition and target binding. Cyclobutane-based systems like our title compound exhibit distinct physicochemical profiles compared to cyclohexane analogs:
Pharmacokinetic comparisons reveal critical trade-offs: Cyclobutane derivatives typically show reduced logP (experimental logP ≈ 0.8 for title compound vs. 2.1 for methyl 1-Boc-amino-cyclohexanecarboxylate [4]) due to greater solvent exposure of polar groups. This enhances aqueous solubility but may limit membrane permeability. The molecular rigidity also impacts entropy-enthalpy compensation during binding—cyclobutanes favor enthalpically driven interactions due to minimal conformational entropy loss, while flexible cyclohexanes benefit from entropic contributions.
Table 3: Scaffold Comparison in Drug Design
Parameter | Cyclobutane Scaffold | Cyclohexane Scaffold | Functional Implications |
---|---|---|---|
Ring Strain (kJ/mol) | 110-120 | < 10 | Higher reactivity; enhanced binding kinetics |
TPSA (Ų)* | 75-85 | 65-75 | Improved solubility but potentially reduced BBB penetration |
Rotatable Bonds | 3-4 | 5-6 | Reduced conformational entropy penalty upon binding |
Stereochemical Complexity | 2-3 chiral centers | Typically 1-2 | Enhanced target selectivity but synthetic challenges |
Metabolic Sites | 2-4 | 6-8 | Improved metabolic stability |
*Calculated from representative structures: Methyl 1-Boc-amino-3-hydroxycyclobutane-1-carboxylate vs. Methyl 1-Boc-amino-cyclohexanecarboxylate [1] [4]
The title compound’s superiority manifests in targeted applications: Its compact dimensionality proves essential for designing radiopharmaceuticals like Fluciclovine (¹⁸F), where rapid clearance and high target-to-background ratios are critical [6]. Similarly, in kinase inhibition, the cyclobutane’s flat geometry better mimics adenine’s planar arrangement in ATP-binding sites than chair-shaped cyclohexanes. These advantages explain the growing preference for strained ring systems in precision therapeutics despite their synthetic complexity.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: